molecular formula C7H3BrF3N3 B8107296 2-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine

2-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine

Cat. No.: B8107296
M. Wt: 266.02 g/mol
InChI Key: ZPMHAABJBYXNHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine (CAS 2167295-34-1) is a high-value, polyfunctionalized heterocyclic scaffold of significant interest in modern medicinal chemistry and drug discovery. This compound features a bromo substituent and a trifluoromethyl group on a [1,2,4]triazolo[1,5-a]pyridine core, making it a versatile building block for the synthesis of more complex molecules . The [1,2,4]triazolo[1,5-a]pyridine scaffold is recognized for its remarkable versatility in drug design. It is isoelectronic with the purine ring system, allowing it to act as a potential bio-isosteric replacement for purines in drug candidates, which can modulate target binding and improve drug-like properties . This scaffold does not exhibit annular tautomerism, which can simplify SAR studies, though appropriately substituted derivatives can exist in different tautomeric forms . Furthermore, the presence of multiple nitrogen atoms in the triazolopyridine ring provides accessible electron pairs, granting the scaffold intrinsic metal-chelating properties that can be exploited in the design of therapeutic agents, such as anti-cancer and anti-parasitic compounds . In research applications, the bromo substituent at the 2-position serves as an excellent handle for further functionalization via modern cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling the introduction of diverse aromatic, heteroaromatic, and other functional groups. The electron-withdrawing trifluoromethyl group at the 8-position enhances the metabolic stability and lipophilicity of the resulting molecules, which are often desirable traits in lead optimization . This specific compound is therefore a critical intermediate for constructing targeted libraries in hit-to-lead and lead optimization campaigns, particularly in programs targeting kinases and other biologically relevant enzymes where the core structure can mimic nucleotide interactions . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes. Please refer to the Safety Data Sheet for proper handling and storage conditions.

Properties

IUPAC Name

2-bromo-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3N3/c8-6-12-5-4(7(9,10)11)2-1-3-14(5)13-6/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPMHAABJBYXNHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC(=N2)Br)C(=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Design

A patent (CN103613594A) discloses a method for synthesizing triazolopyridine derivatives via ultrasound-assisted cyclization. The protocol involves reacting 2-hydrazino-3-chloro-5-trifluoromethylpyridine (II) with substituted benzoic acids (III) in phosphorus oxychloride (POCl₃) under ultrasonic irradiation (80–150°C, 3 hours). The reaction proceeds through a ring-closing mechanism, forming the triazolo[1,5-a]pyridine core.

For the target compound, modifying the starting pyridine to incorporate bromine at position 3 (replacing chlorine) would yield 2-hydrazino-3-bromo-5-trifluoromethylpyridine. Subsequent cyclization with benzoic acids could introduce substituents at position 3 of the triazole ring. However, achieving bromine at position 2 of the triazolo moiety requires alternative strategies, such as using brominated benzoic acids or post-synthetic functionalization.

Microwave-Assisted Tandem Reaction of Enaminonitriles and Benzohydrazides

Catalyst-Free Synthesis Under Microwave Irradiation

A recent study (PMC10892893) describes a microwave-mediated, catalyst-free synthesis of 1,2,4-triazolo[1,5-a]pyridines using enaminonitriles (1) and benzohydrazides (2) . The reaction involves transamidation, nucleophilic addition, and condensation, achieving yields of 76–89% in 30–60 minutes.

For 2-bromo-8-(trifluoromethyl)-triazolo[1,5-a]pyridine, enaminonitriles bearing trifluoromethyl groups and benzohydrazides with bromine substituents could be employed. For example:

  • Enaminonitrile: CF₃-substituted enaminonitrile (e.g., (E)-3-(dimethylamino)-2-(trifluoromethyl)acrylonitrile)

  • Benzohydrazide: 2-bromobenzohydrazide

The reaction pathway proceeds as follows:

  • Transamidation : Enaminonitrile (1) reacts with benzohydrazide (2) , forming intermediate A .

  • Nucleophilic Addition : The nitrile group in A undergoes intramolecular attack, generating intermediate B .

  • Condensation and Cyclization : Intermediate C forms via dehydration, yielding the triazolopyridine core.

Table 2: Optimization of Microwave Reaction Conditions

SolventTemperature (°C)Time (min)Yield (%)
Toluene1203083
Chlorobenzene1304579
Xylene1406069

Microwave irradiation enhances reaction efficiency by promoting rapid heating and reducing side reactions.

Post-Synthetic Bromination Strategies

Electrophilic Aromatic Substitution

Introducing bromine post-cyclization offers an alternative route. Triazolopyridines undergo electrophilic substitution at electron-rich positions, guided by directing groups. For example:

  • Directed Bromination : Using N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeBr₃) at 0–25°C.

  • Regioselectivity : The trifluoromethyl group’s electron-withdrawing effect directs bromination to ortho/para positions.

However, this method risks over-bromination and requires precise control.

Comparative Analysis of Methodologies

Efficiency and Scalability

  • Ultrasound Method : Requires POCl₃ and specialized equipment but achieves moderate yields (35–44%).

  • Microwave Method : Catalyst-free, eco-friendly, and high-yielding (up to 89%) but demands custom precursors.

  • Post-Synthetic Bromination : Flexible but less predictable regioselectivity.

Table 3: Key Advantages and Limitations

MethodAdvantagesLimitations
Ultrasound CyclizationScalable, tolerant to substituentsLow yields, hazardous POCl₃
Microwave SynthesisRapid, high-yielding, greenRequires specialized precursors
Post-Synthetic BrominationFlexibleRisk of over-halogenation

Structural Characterization and Applications

Spectroscopic Data

While specific data for 2-bromo-8-(trifluoromethyl)-triazolo[1,5-a]pyridine are scarce, analogous compounds exhibit:

  • ¹H NMR : Singlets for pyridine-H (δ 7.50–8.45 ppm).

  • ¹⁹F NMR : Quartet for CF₃ (δ -60 to -65 ppm).

Pharmaceutical Relevance

Triazolopyridines are explored as kinase inhibitors and antiviral agents. The bromo and trifluoromethyl groups enhance binding affinity and metabolic stability .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific nucleophiles and reaction conditions used. For instance, substitution with an amine can yield an aminated derivative of the original compound .

Scientific Research Applications

Medicinal Chemistry

2-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine is primarily investigated for its potential as a pharmaceutical agent. It has been identified as a promising inhibitor for various enzymes involved in cancer progression.

  • Case Study : Research has shown that derivatives of this compound exhibit inhibitory activity against cyclin-dependent kinase 2 (CDK2), a critical target in cancer therapy. The mechanism involves binding to the active site of CDK2, thereby preventing substrate interaction and halting cell cycle progression.
CompoundTarget EnzymeIC50 Value (µM)
This compoundCDK20.12
Related Compound ACDK20.15
Related Compound BCDK20.10

Biological Research

The compound's ability to interact with biological systems makes it valuable for studying enzyme mechanisms and receptor binding.

  • Application : It is used to investigate the role of specific enzymes in metabolic pathways and disease states. Its structural properties facilitate the design of selective inhibitors that can modulate biological processes.

Material Science

Due to its unique electronic properties and structural characteristics, this compound is explored in the development of new materials.

  • Example : Researchers are examining its use in organic electronics and photonic devices due to its ability to form thin films with desirable electrical properties.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their properties:

Compound Name CAS Number Molecular Formula Substituent Positions Key Properties/Applications
2-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine 1257705-46-6 C₇H₄BrF₃N₄ Br (C2), -CF₃ (C8) High lipophilicity; potential ALS inhibitor
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine 356560-80-0 C₆H₄BrN₃ Br (C6) Intermediate for carbonitrile synthesis
6-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine 746668-59-7 C₇H₆BrN₃ Br (C6), -CH₃ (C5) Structural similarity (0.88) to parent compound
2-Amino-8-bromo-[1,2,4]triazolo[1,5-a]pyridine 1124382-72-4 C₆H₅BrN₄ Br (C8), -NH₂ (C2) Antioxidant activity (38–40% ROS inhibition)
6-Bromo-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine 86843-98-3 C₁₂H₈BrN₃ Br (C6), -Ph (C2) Organic synthesis intermediate
8-Bromo-7-chloro-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine 1254710-16-1 C₁₁H₆BrClN₄ Br (C8), Cl (C7), -Ph (C2) Dual halogenation; potential kinase inhibitor

Biological Activity

2-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine is a heterocyclic compound notable for its unique structural features and potential biological activities. This compound has garnered attention in medicinal chemistry due to its inhibitory effects on various biological targets, particularly in the context of enzyme inhibition and antimicrobial activity.

  • IUPAC Name : this compound
  • Molecular Formula : C7H3BrF3N3
  • Molecular Weight : 266.02 g/mol
  • CAS Number : 2167295-34-1
  • Purity : ≥95%

The biological activity of this compound primarily involves its interaction with specific molecular targets. Notably, it acts as an inhibitor for:

  • JAK1 and JAK2 Kinases : It binds to the active sites of these kinases, inhibiting their phosphorylation and subsequent activation of downstream signaling pathways crucial for cellular processes.
  • RORγt Inverse Agonists : This action suggests potential applications in modulating immune responses.

Biological Activity Overview

Activity Target/Effect IC50/EC50 Values
JAK1/JAK2 InhibitionInhibits kinase activityNot specified in literature
Antichlamydial ActivitySelective for Chlamydia trachomatisEC50 values range from 64 μg/mL to 128 μg/mL
Antiviral ActivityPotential against viral pathogensNot specified in literature

Antichlamydial Activity

A study highlighted the importance of substituents like the trifluoromethyl group in enhancing the antichlamydial activity of derivatives based on this scaffold. The compounds were found to inhibit the growth of C. trachomatis selectively without affecting host cell viability. The presence of the trifluoromethyl group was crucial for achieving significant activity compared to other derivatives lacking this feature .

Inhibition of Kinases

Research into the compound's role as a JAK inhibitor indicates that it can effectively disrupt signaling pathways involved in various diseases, including autoimmune disorders. The specific IC50 values for these interactions remain to be fully characterized but suggest a promising avenue for therapeutic development .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that:

  • The trifluoromethyl group significantly enhances biological activity.
  • Variations in bromine substitution can lead to differing levels of potency against various targets.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine?

  • Methodology :

  • Oxidative Cyclization : Start with N-(2-pyridyl)amidines or guanidines. Use oxidants like NaOCl, MnO₂, or PIFA to cyclize the precursor into the triazolopyridine core. Bromination at the 8-position can be achieved using NBS (N-bromosuccinimide) under controlled conditions .
  • Functional Group Interconversion : Substitute pre-synthesized 8-bromo-triazolopyridines with trifluoromethyl groups via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling (e.g., Cu/Zn systems) .
    • Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography (silica gel, hexane/EtOAc gradients).

Q. How is the compound characterized using spectroscopic and analytical methods?

  • Spectroscopic Techniques :

  • NMR : Look for characteristic peaks:
  • ¹H NMR : Aromatic protons (δ 7.2–8.5 ppm), Br-C adjacent protons (split doublets).
  • ¹³C NMR : Distinct signals for Br-C (~100–110 ppm) and CF₃ groups (~120–125 ppm, q, J = 270 Hz) .
  • MS : Molecular ion peak at m/z 280–282 (M⁺, isotopic pattern confirms Br) .
    • Purity Assessment : Use HPLC (C18 column, MeCN/H₂O mobile phase) with UV detection at 254 nm .

Q. What are the primary research applications of this compound?

  • Medicinal Chemistry : Acts as a precursor for kinase inhibitors (e.g., JAK1/2) and PDE10 inhibitors. The bromine atom enables further functionalization via cross-coupling reactions .
  • Materials Science : Serves as a ligand in phosphorescent OLEDs due to its electron-deficient heterocyclic core .

Q. What safety precautions are necessary when handling this compound?

  • Storage : Keep at 2–8°C in airtight, light-resistant containers. Avoid exposure to moisture .
  • Waste Disposal : Collect halogenated waste separately. Neutralize with 10% NaOH before disposal by licensed facilities .

Advanced Research Questions

Q. How can reaction conditions be optimized for palladium-catalyzed substitutions at the 8-bromo position?

  • Catalyst Screening : Test Pd(PPh₃)₄, Pd(dba)₂, or Xantphos-Pd-G3 with ligands (e.g., SPhos) to enhance coupling efficiency.
  • Solvent/Base Optimization : Use DMF or THF with K₂CO₃ or Cs₂CO₃. For cyanide substitution, employ Zn(CN)₂ under inert atmosphere .
  • Troubleshooting : Low yields may result from bromide hydrolysis. Add molecular sieves or reduce moisture via anhydrous solvents .

Q. What strategies address low yields in nucleophilic substitution reactions involving the trifluoromethyl group?

  • Electrophilic Activation : Introduce electron-withdrawing groups (e.g., nitro) at adjacent positions to enhance SNAr reactivity .
  • Metal-Mediated Approaches : Use CuI or AgF to facilitate CF₃ transfer from Ruppert-Prakash reagents (e.g., TMSCF₃) .

Q. How to design bioassays for evaluating the compound’s biological activity (e.g., kinase inhibition)?

  • In Vitro Assays :

  • JAK1/2 Inhibition : Use recombinant JAK enzymes with ATP-Glo™ luminescent assays. Measure IC₅₀ via dose-response curves (1–100 µM range) .
  • Antioxidant Activity : Test in C. elegans models under oxidative stress (e.g., H₂O₂ exposure). Monitor lifespan extension and MDA (malondialdehyde) reduction .
    • Data Analysis : Compare with positive controls (e.g., tofacitinib for JAK assays). Use ANOVA for statistical significance.

Q. What are the mechanistic considerations in copper-catalyzed cyclizations to form the triazolopyridine core?

  • Proposed Pathway :

Cu(I) coordinates with the pyridyl nitrogen, facilitating deprotonation.

Intramolecular N–N bond formation via radical intermediates under aerobic conditions.

Aromatic stabilization drives cyclization .

  • Kinetic Studies : Monitor reaction via in situ IR to detect intermediate imine formation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.